![molecular formula C10H12BrN3 B14254724 (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 274680-44-3](/img/structure/B14254724.png)
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a brominated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane core and the brominated pyridine.
Coupling Reaction: The brominated pyridine is then coupled with the bicyclic heptane core using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bicyclic core.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.
科学的研究の応用
Chemistry
In chemistry, (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential as a pharmacophore. Its bicyclic structure and brominated pyridine ring make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industry, (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers and advanced materials.
作用機序
The mechanism of action of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core can fit into hydrophobic pockets, enhancing binding affinity. This dual interaction mechanism makes it a versatile compound for targeting various biological pathways.
類似化合物との比較
Similar Compounds
- (1S,4S)-2-(5-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- (1S,4S)-2-(5-fluoropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- (1S,4S)-2-(5-iodopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
The uniqueness of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane lies in its brominated pyridine ring, which imparts distinct electronic properties compared to its chloro, fluoro, and iodo analogs. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
274680-44-3 |
|---|---|
分子式 |
C10H12BrN3 |
分子量 |
254.13 g/mol |
IUPAC名 |
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12BrN3/c11-7-1-9(4-12-3-7)14-6-8-2-10(14)5-13-8/h1,3-4,8,10,13H,2,5-6H2/t8-,10-/m0/s1 |
InChIキー |
HSOLSMYRWLJLEZ-WPRPVWTQSA-N |
異性体SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)Br |
正規SMILES |
C1C2CNC1CN2C3=CC(=CN=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
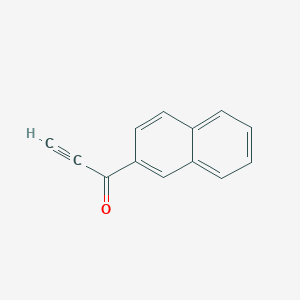
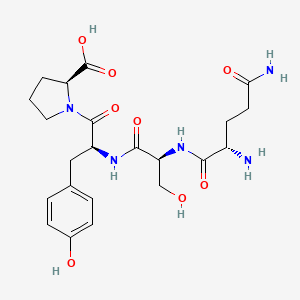
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)

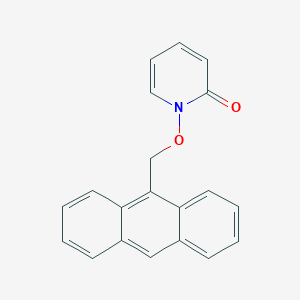
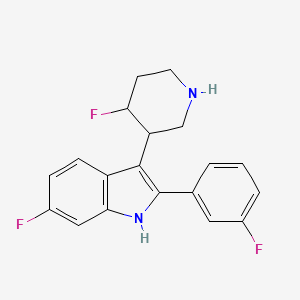


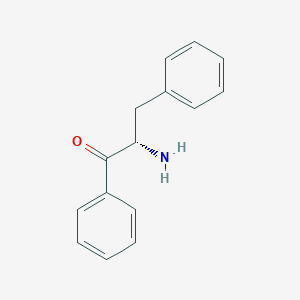

![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
